molecular formula C23H21ClN2O3 B3500022 2-chloro-N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}benzamide

2-chloro-N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}benzamide

Cat. No.: B3500022
M. Wt: 408.9 g/mol
InChI Key: JFGPQFPTBLJFBA-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzoyl group, COC6H5, attached to an amide group, NH2 . They are used in a wide range of applications, including as intermediates in the synthesis of other organic compounds and as active ingredients in pharmaceuticals .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides can be confirmed by their physicochemical properties and spectroanalytical data, such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acids and amines, and reactions with halogens to form halobenzamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as their molecular weight and solubility, can be determined using standard laboratory techniques .

Mechanism of Action

The mechanism of action of benzamides in biological systems can vary depending on the specific compound. Some benzamides have antimicrobial and anticancer activities .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research into benzamides is ongoing, with scientists exploring their potential uses in various fields, including medicine and materials science .

Properties

IUPAC Name

2-chloro-N-[4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-3-15-8-10-16(11-9-15)22(27)25-17-12-13-20(21(14-17)29-2)26-23(28)18-6-4-5-7-19(18)24/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGPQFPTBLJFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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